1-methyl-N~4~-(2-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
1-METHYL-N4-(2-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N4-(2-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholine group: This step involves nucleophilic substitution reactions.
Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N4-(2-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-METHYL-N4-(2-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-METHYL-N4-(2-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(DIMETHYLAMINO)-2-[(4-METHYLPHENYL)METHYL]-1-[4-(MORPHOLIN-4-YL)PHENYL]BUTAN-1-ONE: A structurally related compound used as a photoinitiator in UV-curable coatings.
Other pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
1-METHYL-N4-(2-METHYLPHENYL)-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H25N7O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-methyl-4-N-(2-methylphenyl)-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H25N7O/c1-14-5-3-4-6-16(14)22-17-15-13-21-25(2)18(15)24-19(23-17)20-7-8-26-9-11-27-12-10-26/h3-6,13H,7-12H2,1-2H3,(H2,20,22,23,24) |
InChI Key |
KIAIGXXPMDYVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCN4CCOCC4)C |
Origin of Product |
United States |
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